molecular formula C19H18FN5O3 B2719431 N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396854-79-7

N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2719431
Numéro CAS: 1396854-79-7
Poids moléculaire: 383.383
Clé InChI: SBKVIHJYDLUWJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18FN5O3 and its molecular weight is 383.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor and Antimicrobial Activities

Novel compounds containing the triazole moiety have been synthesized and evaluated for their antitumor and antimicrobial activities. For instance, enaminones, which are key intermediates in the synthesis of substituted pyridines and triazoles, have demonstrated inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) comparable to those of standard drugs like 5-fluorouracil. These compounds also showed antimicrobial activity against selected bacterial strains, highlighting their potential as leads for developing new therapeutic agents (Riyadh, 2011).

Met Kinase Inhibition for Cancer Therapy

Research into selective and orally efficacious inhibitors of the Met kinase superfamily, which is implicated in cancer progression, has led to the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds have shown promising results in tumor stasis in vivo, with one example advancing into phase I clinical trials, demonstrating the potential of triazole derivatives in targeted cancer therapy (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

A series of carboxamide derivatives incorporating the triazole structure have been synthesized and assessed for their antitubercular and antibacterial properties. Certain derivatives exhibited greater potency than reference drugs like Pyrazinamide and Streptomycin, indicating their potential utility in treating tuberculosis and bacterial infections. Docking studies into the MTB enoyl reductase further elucidate their mechanisms of action, providing a basis for further drug development (Bodige et al., 2020).

Soluble Epoxide Hydrolase Inhibition

Investigations into soluble epoxide hydrolase (sEH) inhibitors have identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide compounds as potent sEH inhibitors. These findings have implications for the development of new therapeutic agents targeting diseases influenced by sEH activity, showcasing the versatility of triazole derivatives in modulating enzyme activity (Thalji et al., 2013).

Propriétés

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c20-14-5-1-2-7-16(14)25-18(15-6-3-4-8-21-15)17(23-24-25)19(26)22-11-13-12-27-9-10-28-13/h1-8,13H,9-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKVIHJYDLUWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.